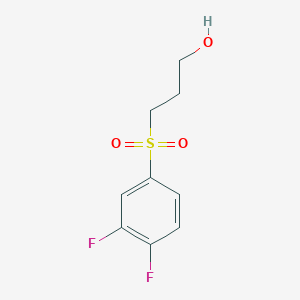![molecular formula C11H16O2 B12083976 2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
2-[(tert-Butoxy)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(tert-Butoxy)methyl]phenol is an organic compound characterized by a phenol group substituted with a tert-butoxy methyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(tert-Butoxy)methyl]phenol typically involves the protection of the hydroxyl group of phenol followed by alkylation. One common method includes the reaction of phenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. Catalysts such as cesium carbonate can be employed to enhance the reaction efficiency and reduce the reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced phenolic compounds.
Substitution: The tert-butoxy group can be substituted under acidic conditions, often using reagents like hydrochloric acid or sulfuric acid. This reaction can yield various substituted phenols depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Substituted phenols.
科学研究应用
2-[(tert-Butoxy)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex phenolic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior in biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly its antioxidant activity.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various chemical processes.
作用机制
The mechanism by which 2-[(tert-Butoxy)methyl]phenol exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding, electron donation, and radical scavenging activities. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. Molecular targets include enzymes and receptors that interact with phenolic compounds, affecting pathways related to oxidative stress and cellular signaling.
Similar Compounds:
2-tert-Butyl-4,6-dimethylphenol: This compound has similar steric properties but differs in the position and number of substituents.
Phenol: The parent compound, lacking the tert-butoxy group, is more reactive and less sterically hindered.
tert-Butylphenol: Similar in having a tert-butyl group but differs in the position of substitution.
Uniqueness: this compound is unique due to the combination of the tert-butoxy group and the phenolic hydroxyl group, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in applications requiring controlled reactivity and stability.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxymethyl]phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,12H,8H2,1-3H3 |
InChI 键 |
STEBGWWYSZVMPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


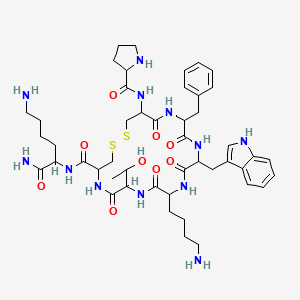
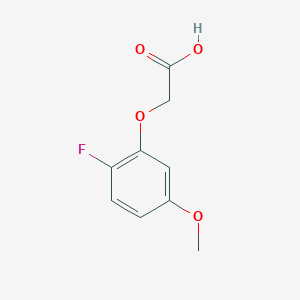

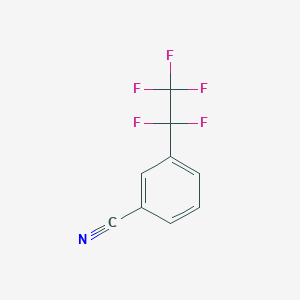

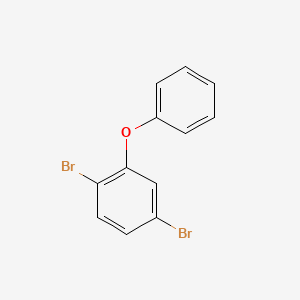
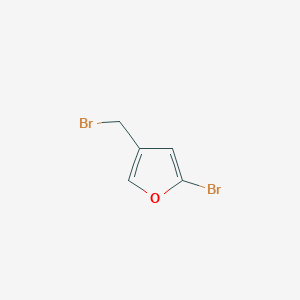
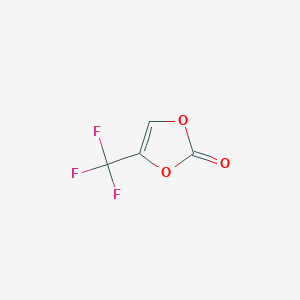
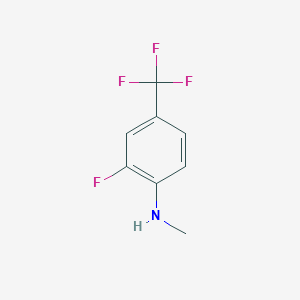
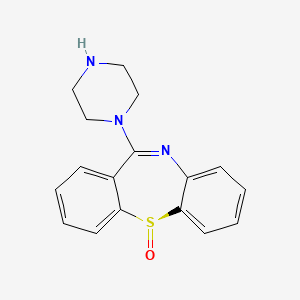
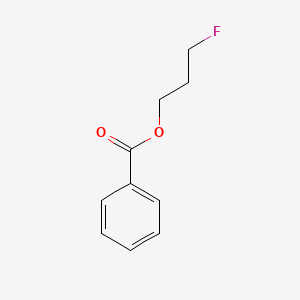

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
